N-Ethenyl-N-methyldodecanamide

Description

Contextualization of N-Substituted Amides in Organic Synthesis

N-substituted amides are a crucial class of organic compounds where one or both hydrogen atoms on the nitrogen of a primary amide are replaced by other substituent groups. fiveable.mefiveable.me The amide bond is a fundamental linkage in chemistry and biology, famously forming the backbone of peptides and proteins. chemistrysteps.com In organic synthesis, N-substituted amides serve as versatile building blocks for creating more complex molecules, such as those found in pharmaceuticals and agrochemicals. fiveable.me

The reactivity of the amide can be fine-tuned by modifying the N-substituents, which influences properties like solubility and basicity. fiveable.me The synthesis of N-substituted amides is a core area of research, with numerous methods developed to form the amide bond efficiently. researchgate.net These methods range from classic reactions of amines with carboxylic acid derivatives to modern transition-metal-catalyzed processes that offer greater atom economy. researchgate.netorganic-chemistry.org The stability of the amide bond is notable; resonance delocalization of the nitrogen's lone pair into the carbonyl group makes the carbonyl carbon less electrophilic and the C-N bond possess partial double-bond character. chemistrysteps.commasterorganicchemistry.com This stability is vital in many biological and synthetic materials. chemistrysteps.com

Significance of N-Ethenyl Moieties in Chemical Transformations

The presence of an N-ethenyl (or N-vinyl) group introduces a site of unsaturation, making the amide a valuable monomer for polymerization and a versatile intermediate in a variety of chemical reactions. N-vinyl amides are known to participate in reactions such as palladium-catalyzed vinylic substitutions and alkylation of active hydrogen compounds. acs.orgacs.org

The synthesis of N-vinyl amides can be challenging, but methods such as the vinyl azide-enolate [3+2] cycloaddition have been developed to produce these compounds directly from aldehydes or esters. nih.gov The N-ethenyl group can activate the amide bond in unique ways. For instance, while N-ethyl and N-vinyl substituted acetanilides often prefer a cis conformation, related N-ethynyl substitution has been shown to favor a trans conformation and decrease the double-bond character of the C(O)-N bond, potentially making them useful as activated amides for coupling reactions. nih.gov This highlights the subtle but significant influence the N-substituent has on the amide's structure and reactivity.

Identification of Research Gaps and Opportunities Pertaining to N-Ethenyl-N-methyldodecanamide

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—N-substituted amides, the dodecanamide (B72619) structure, and N-ethenyl groups—are well-documented in various contexts, their specific combination in this molecule remains largely unexplored.

The primary research opportunities lie in the following areas:

Synthesis and Characterization: There is a need to establish and optimize synthetic routes to this compound. Following a successful synthesis, a comprehensive characterization of its physical and spectroscopic properties would be the foundational next step.

Reactivity Studies: The interplay between the reactive N-ethenyl group and the long dodecyl chain is unknown. Research should be directed at exploring its participation in polymerization reactions, its utility in cycloaddition and cross-coupling reactions, and the influence of the long alkyl chain on reaction kinetics and product selectivity.

Material Science Applications: The dodecyl group imparts significant lipophilicity, suggesting that polymers derived from this monomer could have unique solubility properties, potentially finding use as surfactants, coatings, or in the formation of specialized membranes or hydrogels. The properties of such polymers have yet to be investigated.

The table below outlines the basic molecular information for this compound.

Chemical Compounds Mentioned

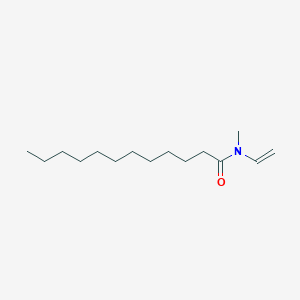

Structure

3D Structure

Properties

CAS No. |

91598-36-6 |

|---|---|

Molecular Formula |

C15H29NO |

Molecular Weight |

239.40 g/mol |

IUPAC Name |

N-ethenyl-N-methyldodecanamide |

InChI |

InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h5H,2,4,6-14H2,1,3H3 |

InChI Key |

WSMYUMIOCYRPNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)C=C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Ethenyl N Methyldodecanamide

Heterogeneous Catalysis in Amide Transformations

While specific research on the heterogeneous catalytic transformations of N-Ethenyl-N-methyldodecanamide is not extensively documented in publicly available literature, the reactivity of its core functional group, the N-vinyl amide, has been the subject of various catalytic studies. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial applications, including ease of catalyst separation and recycling. the-innovation.orguniversiteitleiden.nl The principles of heterogeneous catalysis involve the adsorption of reactants onto the catalyst surface, the chemical reaction on the surface, and the subsequent desorption of the products. universiteitleiden.nlrsc.orgnih.gov This section explores potential transformations of this compound based on established heterogeneous and related catalytic methods for N-vinyl amides and other relevant amides.

The transformation of amides using solid catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with recyclable and more environmentally benign alternatives. the-innovation.org Catalysts for these transformations range from metal oxides and supported metals to functionalized polymers. organic-chemistry.orgcore.ac.ukuwb.edu.pl

Synthesis via Catalytic Cracking:

One of the primary industrial methods for producing N-vinyl amides involves the catalytic cracking of precursor molecules. Patents describe processes where N-α-alkoxyethyl carboxylic acid amides are heated in the gaseous phase over solid catalysts to yield the corresponding N-vinyl amide by eliminating an alcohol molecule. google.comgoogle.com This method is directly applicable to the synthesis of compounds like this compound. The catalysts employed are typically porous, weakly acidic metal oxides.

A range of solid materials have been identified as effective for this transformation. These catalysts function by providing a surface that facilitates the hydrogen-abstracting elimination reaction. google.com

Table 1: Catalysts for the Preparation of N-Vinyl Amides via Cracking

| Catalyst Type | Specific Examples | Temperature Range (°C) | Phase | Reference |

|---|---|---|---|---|

| Alkaline Earth Oxides | CaO, SrO | 210 - 350 | Gas | google.com |

| Mixed Oxides | SrTiO₃ | 210 - 350 | Gas | google.com |

| Weakly Acidic Oxides | Al₂O₃, BeO, ZrO₂, WO₃ | 60 - 350 | Gas/Liquid | google.comgoogle.com |

| Porous Silica (B1680970) | SiO₂ | 225 - 300 | Gas | google.com |

Catalytic Functionalization of the Vinyl Group:

The vinyl moiety in N-vinyl amides is susceptible to a variety of addition and cyclization reactions, which can be promoted by heterogeneous catalysts. While many modern methods employ homogeneous catalysts, the principles are often transferable to solid-supported systems, enhancing catalyst stability and reusability.

For instance, photocatalysis using heterogeneous organic semiconductors, such as engineered polymeric carbon nitrides, has been shown to facilitate diverse functionalizations of electron-rich alkenes. researchgate.net Visible-light-induced reactions of N-vinyl amides can lead to the formation of valuable oxazoline (B21484) derivatives through cyclization-alkoxylation or cyclization-hydroxylation pathways. acs.org The use of a solid photocatalyst would allow for easy separation from the reaction mixture, a key advantage of heterogeneous catalysis. researchgate.net

Another relevant transformation is the decarbonylative phosphorylation of amides, which has been demonstrated using palladium and nickel catalysts. nsf.gov This reaction can be applied to vinyl amides, providing a route to vinyl phosphonates. The immobilization of such metal catalysts on solid supports like activated carbon, silica, or polymers is a well-established strategy to create robust heterogeneous catalysts. oup.commdpi.com

Table 2: Examples of Catalytic Transformations of N-Vinyl Amides

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Cyclization-Methoxylation | Pyridinium (B92312) Iodide (Photocatalyst)¹ | N-vinyl benzamide | 4-methoxy-oxazoline derivative | acs.org |

| Cyclization-Hydroxylation | Pyridinium Iodide (Photocatalyst)¹ | N-vinyl benzamide | 4-hydroxy-oxazoline derivative | acs.org |

| Decarbonylative Phosphorylation | Pd(OAc)₂/DPPB or Ni(cod)₂/dppf² | N-vinyl-N-benzylbenzamide | Vinyl phosphonate | nsf.gov |

¹While the study used a homogeneous photocatalyst, similar transformations can be achieved with heterogeneous semiconductor photocatalysts. researchgate.net ²These homogeneous catalysts can often be heterogenized by anchoring them to solid supports. oup.commdpi.com

Transformations at the Amide Bond:

Heterogeneous catalysts are also widely employed for transformations directly involving the amide bond, such as reduction, hydrolysis, or esterification. For example, ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x / Al₂O₃) acts as an effective and recyclable heterogeneous catalyst for the hydration of nitriles to amides. organic-chemistry.org Conversely, catalysts like niobium pentoxide (Nb₂O₅) can facilitate the direct amidation of carboxylic acids with amines. mdpi.com

For a molecule like this compound, solid acid or base catalysts could potentially be used to hydrolyze the amide bond under certain conditions. Solid acid catalysts, such as silica sulfuric acid (SSA) or sulfated metal oxides, are known to catalyze various organic transformations and are valued for being non-corrosive, reusable, and easily separated. oup.comresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For N-Ethenyl-N-methyldodecanamide, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, while specialized NMR techniques can be employed to study the dynamic behavior of the molecule.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the vinyl, N-methyl, and dodecanoyl chain protons. Due to the restricted rotation around the N-CO bond, it is anticipated that separate signals for the syn and anti rotamers may be observed, particularly for the N-methyl and vinyl protons. The predicted chemical shifts, based on data from analogous N-vinyl amides and long-chain N-alkyl amides, are presented in Table 1. acs.orguniovi.esnih.govchemicalbook.comscispace.commnstate.eduucl.ac.ukmnstate.edu

The vinyl protons typically appear as a set of coupled signals in the downfield region of the spectrum. The geminal protons on the terminal vinyl carbon (=CH₂) and the proton on the substituted vinyl carbon (-CH=) will show characteristic splitting patterns (doublet of doublets). The N-methyl group is expected to appear as a singlet, potentially showing two distinct peaks for the syn and anti conformers depending on the solvent and temperature. The long alkyl chain of the dodecanoyl group will produce a series of overlapping multiplets in the upfield region, with the α-methylene protons adjacent to the carbonyl group appearing as a triplet at a more downfield position compared to the other methylene (B1212753) groups. acs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl (-CH=) | 6.5 - 7.5 | dd |

| Vinyl (=CH₂) | 4.0 - 5.0 | dd |

| N-Methyl (-NCH₃) | 2.8 - 3.2 | s |

| α-Methylene (-CH₂CO-) | 2.2 - 2.5 | t |

| Methylene (- (CH₂)₉ -) | 1.2 - 1.6 | m |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | t |

dd = doublet of doublets, s = singlet, t = triplet, m = multiplet

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in this compound. The predicted chemical shifts are summarized in Table 2, based on data from related N-vinyl amides and long-chain amides. nih.govresearchgate.netwisc.edugoogle.comoregonstate.eduresearchgate.netorganicchemistrydata.orgresearchgate.netvanderbilt.edustudymind.co.uk

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. organicchemistrydata.org The two vinyl carbons will resonate in the alkene region of the spectrum. The N-methyl carbon will appear as a distinct signal, and the carbons of the long dodecanoyl chain will be found in the upfield aliphatic region. Due to the presence of rotamers, a doubling of signals for carbons near the amide bond (i.e., the N-methyl and vinyl carbons) may be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Vinyl (-CH=) | 130 - 140 |

| Vinyl (=CH₂) | 95 - 105 |

| N-Methyl (-NCH₃) | 35 - 40 |

| α-Methylene (-CH₂CO-) | 30 - 35 |

| Methylene (- (CH₂)₉ -) | 22 - 32 |

Investigation of Rotational Barriers About N-CO Bonds

The amide bond in this compound possesses significant double bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This results in a substantial energy barrier to rotation around the N-CO bond. The presence of the N-vinyl group can influence this rotational barrier. Studies on a series of N-vinyl amides have shown that the barrier to rotation is often higher than in their saturated counterparts. acs.org For instance, the barrier in some N-vinyl amides has been found to be approximately 2.5 kcal/mol higher than in the corresponding saturated amides. acs.org This increase has been attributed to steric effects. acs.org

Variable temperature NMR spectroscopy is the primary technique used to quantify the rotational barrier (ΔG‡). By monitoring the coalescence of the separate signals from the syn and anti rotamers as the temperature is increased, the rate of interconversion can be determined, and from this, the free energy of activation for rotation can be calculated.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch (Amide I band). libretexts.orgspectroscopyonline.com Due to the tertiary nature of the amide, there will be no N-H stretching or bending vibrations. The presence of the vinyl group will give rise to characteristic C=C and C-H stretching and bending vibrations. libretexts.orgyoutube.com The long alkyl chain will be evident from the strong C-H stretching and bending vibrations. surfacesciencewestern.com Predicted characteristic FT-IR absorption bands are listed in Table 3.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (vinyl) | Stretching | 3020 - 3080 | Medium |

| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (amide) | Stretching (Amide I) | 1650 - 1680 | Strong |

| C=C (vinyl) | Stretching | 1620 - 1650 | Medium-Weak |

| C-H (alkyl) | Bending | 1375 - 1475 | Medium |

| C-H (vinyl) | Out-of-plane bending | 910 - 990 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.comthermofisher.cn Therefore, the C=C stretching vibration of the vinyl group and the C-C skeletal vibrations of the long alkyl chain are expected to produce strong signals in the Raman spectrum. acs.orgresearchgate.net The amide C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum. The predicted Raman shifts are presented in Table 4. The complementarity of FT-IR and Raman spectroscopy is particularly useful in distinguishing the various functional groups within the molecule. thermofisher.cnacs.org

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |

| C=C (vinyl) | Stretching | 1620 - 1650 | Strong |

| C=O (amide) | Stretching (Amide I) | 1650 - 1680 | Weak-Medium |

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry stands as a powerful tool for the real-time monitoring of chemical reactions and the identification of transient intermediates. Its high sensitivity and specificity allow for the detection of minute quantities of various species in a reaction mixture, providing crucial data on reaction pathways and kinetics.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the analysis of volatile and semi-volatile compounds. uib.no In the context of this compound, GC-MS can be utilized to monitor its formation during synthesis and to identify any byproducts or unreacted starting materials. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the individual components and measures the mass-to-charge ratio of the resulting ions. This dual analysis provides both retention time data and a mass spectrum for each component, enabling robust identification.

For instance, in studies involving the hydrothermal liquefaction of biomass, GC-MS has been instrumental in identifying a wide array of compounds, including amides like N-methyldodecanamide, which is closely related to the target compound. aip.orgadelaide.edu.au The electron ionization (EI) source is commonly used, with a standard electron energy of 70 eV, to generate reproducible fragmentation patterns that can be compared against spectral libraries for identification. aip.org The separation is typically achieved on a capillary column, with helium as the carrier gas. aip.org

Table 1: Illustrative GC-MS Parameters for Amide Analysis

| Parameter | Value |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Ion Source | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Mass Scan Range | 35–500 u |

This technique is not only qualitative but can also be quantitative, allowing for the determination of the concentration of this compound and other related compounds in a sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC-MS couples the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the detection capabilities of mass spectrometry. eeer.org This technique is particularly useful for monitoring reactions in the liquid phase and for the analysis of complex mixtures. orientjchem.orgnih.gov

In the analysis of this compound, a reversed-phase C18 column is often employed for separation. eeer.org The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid to improve ionization. eeer.orgresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS as it is a soft ionization method that minimizes fragmentation, often allowing for the detection of the intact molecular ion. eeer.org

Table 2: Example LC-MS Parameters for the Analysis of Amides and Related Compounds

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Scan Range | 50–1200 m/z |

LC-MS has been successfully used to identify related amide compounds in various matrices, demonstrating its applicability for the analysis of this compound. orientjchem.orgmdpi.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography can provide highly accurate mass measurements, further aiding in the confident identification of the compound and its metabolites or degradation products. eeer.org

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the components of a mixture, allowing for the quantification of the desired product and the detection of impurities.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their size in solution. uni-paderborn.denih.gov This method is particularly useful for the analysis of polymers and macromolecules, but it can also be applied to smaller molecules to assess purity and detect the presence of oligomers or aggregates. chromatographyonline.comoecd.org

In SEC/GPC, a solution of the sample is passed through a column packed with a porous gel. epa.gov Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. oecd.org The separation is based on the hydrodynamic volume of the molecules. uni-paderborn.de

For the analysis of this compound, which may be a monomer used in polymerization reactions, SEC/GPC can be used to determine its purity and to analyze the molecular weight distribution of any resulting polymers. nih.gov Different solvents such as tetrahydrofuran (B95107) (THF), chloroform, and N,N-dimethylacetamide (DMAc) can be used as the mobile phase, depending on the solubility of the analyte. uni-paderborn.de The detection is often performed using a refractive index (RI) detector, which is sensitive to the concentration of the eluting species. researchgate.net

Table 3: Common Solvents and Standards for GPC Analysis

| Solvent | Common Polymer Standards |

| Tetrahydrofuran (THF) | Polystyrene, Polymethylmethacrylate |

| Chloroform (CHCl3) | Polystyrene |

| N,N-Dimethylacetamide (DMAc) | Polymethylmethacrylate |

Calibration of the GPC system is typically performed using well-characterized polymer standards with narrow molecular weight distributions. warwick.ac.uk This allows for the determination of the molecular weight averages (such as Mn and Mw) and the dispersity (Đ) of a polymer sample. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mjcce.org.mk For this compound, if it can be obtained in a crystalline solid form, XRD can provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and crystal packing.

The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. nih.gov The X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is unique to the crystalline structure. mjcce.org.mk Analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal. scielo.org.mx

Powder X-ray Diffraction (PXRD) is a common XRD technique used for the characterization of polycrystalline materials. nih.gov It can be used to identify the crystalline phases present in a sample and to assess its purity. researchgate.net The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization in Catalysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. researchgate.netthermofisher.com This makes it an invaluable tool for studying the surface of catalysts used in the synthesis of this compound.

In XPS, the sample surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. rms-foundation.ch The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. thermofisher.com The binding energy is characteristic of the element and its chemical environment, providing information about the oxidation state and functional groups present on the surface. rms-foundation.chnih.gov

For example, if a heterogeneous catalyst is used for the synthesis of this compound, XPS can be used to:

Determine the elemental composition of the catalyst surface. researchgate.net

Identify the chemical states of the active metals and support materials. nih.gov

Investigate changes in the catalyst surface before, during, and after the reaction, providing insights into catalyst deactivation or reaction mechanisms.

Table 4: Information Obtainable from XPS Analysis of a Catalyst Surface

| Information | Description |

| Elemental Composition | Identifies the elements present on the catalyst surface and their relative concentrations. researchgate.net |

| Chemical State | Determines the oxidation state and local chemical environment of the elements. nih.gov |

| Surface Coverage | Can be used to quantify the amount of adsorbed species on the catalyst surface. |

| Thin Film Thickness | Can be used to measure the thickness of thin overlayers or coatings on the catalyst. |

By providing detailed surface chemical information, XPS plays a crucial role in understanding and optimizing catalytic processes involved in the production of this compound. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethenyl-N-methyldodecanamide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For a molecule like this compound, DFT studies can elucidate the distribution of electron density, identify the most reactive sites, and predict various spectroscopic properties.

DFT can be employed to calculate key electronic descriptors, as illustrated in the table below for a model amide, N-vinylacetamide, which shares the N-ethenyl-N-methylamide core.

Table 1: Calculated Electronic Properties of a Model Amide (N-vinylacetamide) using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |

Note: These are representative values for a model compound and would vary for this compound.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to precisely determine its geometry, vibrational frequencies, and electronic transition energies. Studies on simpler amides, like N-methylacetamide, using ab initio methods have provided benchmark data for bond lengths, bond angles, and rotational barriers. nih.gov These calculations have confirmed the significant resonance stabilization in the amide group, leading to a planar or near-planar arrangement of the atoms involved in the amide bond.

Conformational Analysis and Rotational Energy Barriers

The long dodecyl chain and the rotatable bonds in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

The rotation around the C-N amide bond is of particular interest. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans isomers. For N-monosubstituted amides like N-methylformamide, the rotational barrier is significant, often exceeding 18 kcal/mol. msu.edu In N,N-disubstituted amides like N,N-dimethylacetamide, this barrier is also substantial. montana.edu For this compound, the barrier to rotation around the C-N bond is expected to be similarly high, influencing its dynamic behavior.

Theoretical methods can be used to map the potential energy surface for rotation around key bonds. The table below presents typical rotational energy barriers for related amide structures.

Table 2: Calculated Rotational Energy Barriers in Amides

| Compound | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| N-Methylformamide | ~19 | Ab initio |

| N,N-Dimethylformamide | ~21 | NMR Spectroscopy/DFT |

| N-Methylacetamide | ~18 | NMR Spectroscopy/DFT |

Note: These values serve as a reference for the expected rotational barrier in this compound.

Reaction Mechanism Elucidation Through Theoretical Studies

Theoretical studies are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and identifying transition states and intermediates, computational chemistry can provide a deeper understanding of its reactivity.

Hydride transfer is a fundamental step in the reduction of amides. Theoretical studies on the reduction of amides by various reducing agents, such as boranes and metal hydrides, have been performed. For example, the reduction of tertiary amides with pinacolborane catalyzed by lanthanide complexes has been investigated using DFT, revealing a ligand-centered hydride transfer mechanism. acs.org In such reactions, a hydride ion is transferred from the reducing agent to the carbonyl carbon of the amide.

In the context of this compound, theoretical studies could model the interaction with a hydride source, mapping the potential energy surface for the hydride attack on the carbonyl carbon. This would involve locating the transition state for the hydride transfer and calculating the activation energy for this process. sioc-journal.cnacs.org

The cleavage of the C-N bond in amides is a challenging transformation due to the stability of the amide linkage. However, under certain conditions, such as in the presence of transition metal catalysts or under oxidative conditions, this bond can be broken. rsc.orgresearchgate.net

Theoretical studies have been instrumental in understanding the mechanisms of C-N bond cleavage. For instance, computational studies on Ni-catalyzed C-N bond activation in amides have revealed the key steps of oxidative addition of the C-N bond to the metal center. rsc.orgresearchgate.net These studies provide insights into the factors that control the reactivity and selectivity of such transformations. For this compound, theoretical modeling could explore different potential pathways for C-N bond cleavage, such as oxidative addition to a metal catalyst or radical-mediated processes, and determine the most energetically favorable route.

Computational Approaches to Catalyst Design and Optimization

The synthesis and transformation of N-vinylamides, including this compound, often rely on sophisticated catalytic systems. Computational chemistry has become an indispensable tool for designing and optimizing these catalysts, accelerating development and improving efficiency. pnnl.govrsc.org By modeling reaction pathways, transition states, and intermediate species, researchers can gain a quantitative understanding of the factors that control catalytic activity and selectivity. pnnl.gov

Research Findings:

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of metal-catalyzed reactions involving N-alkenylamides. For instance, in the context of rhodium-catalyzed asymmetric cyclopropanation of primary N-vinylamides, DFT calculations have been used to support the proposed catalytic cycle. acs.org These studies can reveal unexpected reaction pathways, such as an outer-sphere mechanism, and identify the rate-determining step, which in some cases is the decomposition of the diazo compound. acs.org

Key aspects of catalyst design that are addressed computationally include:

Ligand Effects: The electronic and steric properties of ligands coordinated to a metal center are critical. Computational screening can evaluate a library of ligands to predict their influence on reaction outcomes. princeton.edu For example, in cobalt-catalyzed cross-coupling reactions, the size of N-alkyl substituents on phenoxyimine ligands was shown to affect the reaction rate. princeton.edu

Reaction Mechanisms: Theoretical models can map out the entire energy landscape of a catalytic reaction. This includes identifying resting states, transition states, and intermediates. In a study on cationic rhodium(I)/diene catalysts, kinetic data and DFT results supported the existence of a resting-state complex between the catalyst and two enamide substrates. acs.org

Selectivity: For molecules like this compound, controlling stereoselectivity and regioselectivity is crucial. Tungsten-catalyzed alkene isomerization studies show that the ligand environment can be modulated to favor either (E)- or (Z)-stereoisomers. chemrxiv.org Computational methods can help understand how substrate directivity and catalyst geometry control these selective outcomes. chemrxiv.org

Catalyst Optimization: Data-driven approaches, combining machine learning with computational data, are emerging as powerful tools for catalyst optimization. rsc.orgarxiv.org Models can be trained on computed properties, like binding energies, to generate new, promising catalyst structures. rsc.org Bayesian optimization, for example, has been successfully combined with DFT calculations to find optimal alloy catalysts for specific reactions. arxiv.org

While direct computational studies on catalysts for this compound are not prevalent, the principles derived from related systems are directly applicable. For example, hydrotreating reactions of N-methyldodecanamide over NiMo/Al2O3 catalysts have been modeled to understand the reaction networks, which involve competing deoxygenation and denitrogenation pathways. researchgate.netresearchgate.net Such models, which can be validated against experimental data, are crucial for optimizing catalysts and process conditions for the conversion of long-chain amides. researchgate.netresearchgate.net

| Catalyst System / Method | Reaction Studied | Computational Finding / Application | Reference |

|---|---|---|---|

| Cationic Rh(I)/Diene Complexes | Asymmetric Cyclopropanation of N-Vinylamides | Elucidation of an outer-sphere mechanism; identification of the rate-determining step. | acs.org |

| Low-Valent Tungsten | Alkene Isomerization of Alkenyl Amides | Demonstrated that ligand modulation controls E/Z stereoselectivity. | chemrxiv.org |

| Sulfided NiMo/Al2O3 | Hydrotreating of N-methyldodecanamide | Modeled competing deoxygenation (DO) and denitrogenation (DN) pathways, with the DO pathway being dominant. | researchgate.netresearchgate.net |

| Deep Generative Models (AI) | Suzuki Cross-Coupling | Generated novel catalyst-ligand candidates by learning from computed binding energies. | rsc.org |

Modeling of Intermolecular Interactions and Hydrogen Bonding in Amide Systems

The physical properties and self-assembly behavior of this compound are governed by intermolecular interactions. The amide functional group is a primary site for strong, specific interactions, most notably hydrogen bonding and dipole-dipole forces. Theoretical modeling provides a molecular-level picture of these forces, which are otherwise difficult to probe experimentally.

Research Findings:

The amide group's geometry and interactions have been extensively studied using computational methods like ab initio calculations and DFT. rsc.org While this compound is a tertiary amide and thus cannot act as a hydrogen bond donor, its carbonyl oxygen is a strong hydrogen bond acceptor.

Key findings from computational studies on amide interactions include:

Hydrogen Bonding: In systems with primary or secondary amides, hydrogen bonds are a dominant force. pnas.org Calculations on formamide (B127407) chains show that vibrations such as N-H and C=O stretches couple effectively through hydrogen bonds. acs.org The strength of these bonds is cooperative, meaning that the formation of one hydrogen bond can strengthen adjacent ones in a chain. biorxiv.org While this compound lacks an N-H bond, it can readily accept hydrogen bonds from protic solvents or other donor molecules, an interaction that can be precisely modeled.

Dipole-Dipole Interactions: The amide group possesses a large dipole moment. frontiersin.org Computational studies have quantified the interaction energy between amide carbonyl groups. pnas.org High-level intermolecular perturbation theory (IMPT) calculations on an acetamide/N-acetylpyrrole complex predicted a favorable interaction energy of -9.71 kJ mol⁻¹ for an orthogonal C=O···C=O arrangement. pnas.org This type of dipolar interaction is significant and comparable in strength to some C-H···π interactions. pnas.org

Polarizable Force Fields: To accurately simulate liquids and large systems of amides, polarizable intermolecular potential functions (PIPF) have been developed. acs.org These models go beyond simple pairwise additive potentials by including non-additive polarization effects, which are significant in polar molecules like amides. acs.org Such simulations can predict bulk properties like heats of vaporization and densities with high accuracy. acs.org

For a molecule like this compound, the interplay between the hydrophobic interactions of the long dodecyl chain and the polar interactions of the N-methyl-N-vinylamide headgroup determines its behavior in different environments. Computational models can simulate this amphiphilic nature, predicting how molecules might aggregate in solution or adsorb at interfaces.

| Interaction Type | Model System | Computational Method | Calculated Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Orthogonal Dipolar (C=O···C=O) | Acetamide/N-acetylpyrrole complex | IMPT | -9.71 | pnas.org |

| Hydrogen Bonding (Amide-Amide) | 3-acetamido-5-acetylfuran (Dimer Model 1) | DFT (B3LYP/6-311+G(2d,p)) | -30.7 (Gibbs Energy) | mun.ca |

| Hydrogen Bonding (Amide-Acetyl) | 3-acetamido-5-acetylfuran (Dimer Model 2) | DFT (B3LYP/6-311+G(2d,p)) | -24.1 (Gibbs Energy) | mun.ca |

Advanced Applications in Materials Science and Functional Chemistry

Polymerization of N-Ethenyl Amides for Novel Polymeric Architectures

The polymerization of N-vinyl amide monomers is a versatile method for producing a wide range of polymers. google.comwikipedia.org The vinyl group readily participates in polymerization reactions, particularly free-radical polymerization, allowing for the creation of long polymer chains. acs.orgacs.org The specific nature of the amide side chain plays a crucial role in determining the final properties of the polymer. In the case of N-Ethenyl-N-methyldodecanamide, the bulky and hydrophobic dodecyl (C12) group introduces significant steric hindrance and lipophilicity, which can be leveraged to control polymer structure and function.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be highly effective for N-vinyl monomers like N-vinyl pyrrolidone (NVP). nih.govnih.gov These methods provide excellent control over molecular weight, dispersity, and polymer architecture, making it possible to synthesize well-defined and complex structures. nih.gov Applying such techniques to this compound would enable the precise synthesis of homopolymers and more complex structures with predictable characteristics.

Development of Copolymers and Block Copolymers

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy for creating materials with properties that are distinct from their parent homopolymers. rsc.org N-vinyl amides can be copolymerized with a variety of other monomers to tailor the final characteristics of the material. rsc.orgncsu.edu

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked together. nih.gov Techniques like RAFT polymerization are particularly well-suited for synthesizing block copolymers containing N-vinyl amide segments. nih.govresearchgate.net A typical synthesis involves polymerizing a first monomer (e.g., a hydrophilic N-vinyl amide) and then introducing a second monomer, such as this compound, to grow the second block. This results in an amphiphilic diblock copolymer. These structures are of great interest because they can self-assemble in solution to form nanoscale structures like micelles or vesicles, which have applications in areas such as drug delivery. nih.gov The long dodecyl chain of this compound would form a strongly hydrophobic core in such assemblies.

Below is a table illustrating the different types of copolymer architectures that can be synthesized.

Table 1: Types of Copolymer Architectures| Copolymer Type | Description | Schematic Representation |

|---|---|---|

| Statistical (Random) | Monomer units (A and B) are arranged randomly along the polymer chain. | -A-B-B-A-B-A-A-B- |

| Alternating | Monomer units alternate in a regular pattern. | -A-B-A-B-A-B-A-B- |

| Block | Long sequences (blocks) of one monomer are linked to blocks of another. | -A-A-A-A-A-B-B-B-B-B- |

| Graft | Chains of one type of polymer (B) are attached as branches to a main chain of another polymer (A). | -A-A-A(B-B-B)-A-A-A(B-B-B)- |

Synthesis of Macromolecular Architectures

Beyond linear block copolymers, this compound can be incorporated into more complex macromolecular architectures. acs.org The ability to control polymerization allows for the creation of materials with unique topologies, such as star polymers and graft (or brush) polymers. nih.govacs.org

Star Polymers: These consist of multiple polymer arms radiating from a central core. By using a multifunctional RAFT agent, star polymers with arms composed of poly(this compound) or its copolymers could be synthesized. Such structures have different solution properties (e.g., viscosity) compared to their linear analogues.

Graft/Brush Polymers: These architectures involve a polymer backbone with other polymer chains densely grafted as side chains. nih.gov For example, a hydrophilic polymer backbone could be grafted with chains of poly(this compound), creating a molecule with a water-soluble core and a highly hydrophobic outer layer, or vice versa.

The synthesis of these advanced architectures relies on controlled polymerization methods that maintain "living" chain ends, allowing for sequential monomer addition or grafting reactions. nih.gov The incorporation of the bulky, hydrophobic dodecanamide (B72619) group into these structures provides a powerful tool for controlling the self-assembly and material properties on a nanoscale level. acs.org

Integration into Functional Materials

The unique properties imparted by the N-methyldodecanamide side chain make polymers derived from this monomer highly suitable for integration into advanced functional materials, particularly those that respond to external stimuli like temperature.

Thermoresponsive Polymer Systems

Thermoresponsive polymers are materials that exhibit a distinct change in their physical properties, most notably their solubility, in response to a change in temperature. nih.gov The most studied class of these materials are polymers that display a Lower Critical Solution Temperature (LCST) in water; they are soluble below this temperature and become insoluble and phase-separate above it. nih.gov

Poly(N-isopropylacrylamide) (PNIPAM) is the archetypal thermoresponsive polymer, with an LCST of approximately 32°C in water. nih.govacs.org This behavior is governed by a delicate balance between hydrogen bonding with water (which favors solubility) and hydrophobic interactions between the polymer chains (which favor collapse and aggregation). rsc.org

While homopolymers of this compound are expected to be water-insoluble due to the long C12 alkyl chain, the monomer can be used to modulate the thermoresponsive properties of other polymers. By copolymerizing this compound with a hydrophilic, thermoresponsive monomer like N-isopropylacrylamide or N-vinylcaprolactam, the LCST of the resulting copolymer can be precisely controlled. acs.orgrsc.org

Development of Hydrogels

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large quantities of water or biological fluids. acs.org "Smart" hydrogels can be created from stimuli-responsive polymers, allowing the gel to swell or shrink in response to environmental changes like temperature or pH. nih.govacs.org

Polymers containing this compound are excellent candidates for forming amphiphilic or physically crosslinked hydrogels.

Physical Crosslinking: In an aqueous environment, the long, hydrophobic dodecyl chains of the polymer can aggregate together to minimize their contact with water. These hydrophobic associations can act as physical crosslinks, leading to the formation of a reversible hydrogel network without the need for chemical crosslinking agents.

Amphiphilic Copolymer Hydrogels: When this compound is part of a block copolymer with a hydrophilic block, these polymers can form hydrogels where the hydrophobic blocks form micellar cores that serve as the network's crosslinking points. nih.gov These hydrogels are of interest for applications in controlled drug release, where a therapeutic agent can be loaded into the hydrophobic domains and released as the gel structure responds to stimuli. mdpi.com The synthesis of such hydrogels often involves free radical polymerization of monomers like acrylamide (B121943) in the presence of a cross-linking agent. acs.org

This compound as a Synthetic Building Block

A synthetic building block is a relatively simple molecule that can be used to construct more complex molecular architectures or materials. minakem.com this compound is a valuable building block due to its dual functionality: the polymerizable vinyl group and the tunable amide side chain.

The N-ethenyl group provides a reactive handle for incorporation into polymer backbones using well-established polymerization methods, such as free-radical or controlled radical polymerization. acs.orgacs.org This allows the unique properties of the dodecanamide side chain to be imparted to a wide variety of macromolecular structures.

The N-methyl-dodecanamide group itself serves as a powerful modulator of physical properties. Its key contributions include:

Hydrophobicity: The long C12 alkyl chain provides significant hydrophobicity, which can be used to control solubility, drive self-assembly in aqueous media, and tune the thermal transition temperatures of responsive polymers. rsc.org

Steric Bulk: The size of the side chain can influence the polymer's glass transition temperature and mechanical properties.

Chemical Handle: While the amide bond is generally stable, it can potentially be cleaved under harsh conditions (e.g., strong acid or base hydrolysis) to yield a polymer with different functionality, demonstrating its use as a precursor to other materials. rsc.org

The modular nature of this building block, where the vinyl group ensures polymerization and the side chain dictates physical properties, makes it a powerful tool for the rational design of functional polymers and advanced materials. acs.orgacs.org

Precursor for Complex Molecule Synthesis

This compound belongs to the class of N-vinyl amides. These compounds are characterized by a vinyl group attached to the nitrogen atom of an amide. This vinyl group is a reactive functional group that can participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules, particularly polymers.

The primary route through which N-vinyl amides serve as precursors is through polymerization. The double bond of the ethenyl (vinyl) group can undergo free-radical polymerization to form long polymer chains. For this compound, this would result in a polymer with a repeating unit derived from the monomer. The dodecanamide portion, a 12-carbon alkyl chain, would form long hydrophobic side chains on the polymer backbone.

Such polymers, known as poly(N-vinyl amides), can be designed to have specific properties based on the nature of the amide substituent. The long dodecyl chain in poly(this compound) would impart significant hydrophobicity, making the polymer soluble in nonpolar solvents and potentially useful in applications such as:

Coatings and adhesives: Providing water resistance and adhesion to nonpolar surfaces.

Lubricant additives: Modifying the viscosity and performance of lubricating oils.

Plasticizers: For incorporation into other polymers to increase their flexibility.

A general patent for the production of N-vinyl amides highlights their role as monomers for creating precursor polymers. google.com For instance, N-vinyl formamide (B127407) is used to produce a precursor polymer for poly(N-vinylamine). google.com This underscores the general utility of N-vinyl amides as synthons for functional polymers.

Role as a Model Compound in Hydrotreatment Processes

Bio-crudes, derived from the hydrothermal liquefaction of biomass, are a promising source of renewable fuels. However, they contain high concentrations of nitrogen and oxygen, which must be removed through a process called hydrotreatment to prevent catalyst poisoning and the formation of harmful NOx emissions upon combustion. acs.org To better understand and optimize the hydrotreatment process, researchers often use model compounds that represent the types of nitrogen- and oxygen-containing molecules found in bio-crudes. acs.org

While no studies were found that specifically use this compound as a model compound, the hydrotreatment of other long-chain fatty amides, such as n-hexadecanamide (C16 amide), has been investigated. acs.org These studies provide insights into how a compound like this compound would likely behave under hydrotreatment conditions.

The process of removing nitrogen from bio-crudes is known as hydrodenitrogenation (HDN). For an amide compound, HDN is often coupled with hydrodeoxygenation (HDO), the removal of oxygen.

Studies on the hydrotreatment of fatty amides over various catalysts have shown that the reaction proceeds through several competing pathways. acs.org For a compound like this compound, the expected initial steps would involve the saturation of the vinyl group, followed by the cleavage of the C-N and C=O bonds.

Based on research with similar amide compounds, two main reaction pathways are likely:

Initial Deoxygenation (HDO): The amide is first converted to a nitrile, followed by hydrogenation to an amine, and finally, the removal of the nitrogen atom as ammonia (B1221849) to yield an alkane.

Initial Denitrogenation (HDN): The amide is hydrolyzed to a carboxylic acid and an amine, followed by the deoxygenation of the carboxylic acid and denitrogenation of the amine.

Research on the hydrotreatment of C16 amide over zirconia-supported metal catalysts (Pt, Pd, Rh, Ru, and Ni) showed that the removal of nitrogen is often more challenging than the removal of oxygen. acs.org The choice of catalyst and support material significantly influences the reaction pathway and the efficiency of nitrogen removal. acs.org For example, the mild Lewis acidity of a zirconia support is considered beneficial for the hydrotreatment of amides. acs.org

The table below summarizes typical conditions and findings from hydrotreatment studies on a model fatty amide, which can be considered analogous to the potential study of this compound.

| Model Compound | Catalyst Support | Active Metals | Temperature (°C) | Pressure (bar H₂) | Key Findings |

| n-Hexadecanamide | ZrO₂ | Pt, Pd, Rh, Ru, Ni | 300 | 50 | Nitrogen removal (HDN) is more challenging than oxygen removal (HDO). Catalyst choice influences reaction pathways and product selectivity. acs.org |

Given the structural similarities, it is reasonable to extrapolate that this compound would serve as a relevant model compound to investigate the complex reaction networks involved in the hydrodenitrogenation of amide-containing bio-crudes. The presence of the vinyl group might introduce additional complexity and potential for polymerization side reactions under hydrotreatment conditions.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of N-Ethenyl-N-methyldodecanamide is a primary area for future research. While the synthesis of amides is a well-established field, the introduction of the N-vinyl group presents unique challenges and opportunities.

Future investigations could focus on direct vinylation reactions of N-methyldodecanamide. Traditional methods for N-vinylation often require harsh conditions or expensive catalysts. Therefore, research into novel catalytic systems is crucial. One promising avenue is the use of transition metal catalysts, such as those based on palladium or copper, which have shown efficacy in the N-vinylation of other amides.

Another innovative approach involves the direct synthesis from more fundamental building blocks. For instance, a recently developed method for producing N-vinyl amides from aldehydes and α,β-unsaturated N-vinyl amides from esters, proceeding through a [3+2] azide-enolate cycloaddition, could be adapted for this compound. nih.govrsc.orgacsgcipr.org This method offers a potentially more atom-economical route to the target molecule. nih.govrsc.orgacsgcipr.org Furthermore, visible-light-induced synthetic methods, which utilize pyridinium (B92312) iodides as both a photosensitizer and an iodine source, present a mild and selective approach for the synthesis of functionalized enamides from N-vinyl amides and could be explored for the preparation of this compound precursors. caltech.edu

Biocatalytic methods also offer a green and highly selective alternative for amide synthesis. nih.govrsc.orgacsgcipr.orgcaltech.edumedium.com The use of enzymes, such as those from the P411 family, for intermolecular C-H amidation could be investigated for the direct synthesis of this compound or its precursors under mild and scalable conditions. nih.govcaltech.edumedium.com

Discovery of New Catalytic Transformations

The dual functionality of this compound, possessing both a reactive vinyl group and a stable amide bond, makes it a versatile substrate for a wide range of catalytic transformations.

The vinyl group is susceptible to a variety of addition and polymerization reactions. Catalytic hydrogenation of the vinyl group would yield N-ethyl-N-methyldodecanamide, a saturated tertiary amide. Research in this area could explore selective hydrogenation catalysts that leave the amide bond intact. rsc.orgacs.orggoogle.com Conversely, catalysts could be developed for the selective reduction of the amide group to an amine, which is a significant transformation in organic synthesis. pageplace.de

The vinyl moiety also opens the door to various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, could be employed to introduce aryl or other functional groups at the vinyl position, leading to a diverse library of new molecules. kubikat.orgresearchgate.netacs.orgrsc.orgnih.gov For example, palladium-catalyzed vinylic substitution reactions of N-vinyl amides have been reported and could be applied to this compound. acs.orgnih.gov

Hydroformylation of the vinyl group, catalyzed by rhodium complexes, could lead to the formation of aldehydes, which are valuable synthetic intermediates. nih.govnih.govd-nb.infoillinois.eduresearchgate.net The regioselectivity and enantioselectivity of this reaction on this compound would be a key area of investigation. nih.govd-nb.info

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry will be an indispensable tool in guiding and accelerating research on this compound. Quantum-chemical calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity.

Future computational studies could focus on:

Predicting Physicochemical Properties: While experimental data for this compound is scarce, computational methods can predict key properties such as its boiling point, solubility, and partition coefficient. These predictions can be based on established models for similar long-chain amides and vinyl compounds. researchgate.netchemrxiv.org

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of the synthetic and catalytic reactions mentioned above. For example, density functional theory (DFT) calculations can help to understand the transition states and reaction pathways in catalytic cycles, aiding in the design of more efficient catalysts. d-nb.info Studies on the decomposition of vinyl azide (B81097) and azide-enolate cycloadditions provide a framework for such investigations. d-nb.info

Polymer Property Prediction: For the development of materials derived from this compound, computational models can predict the properties of the resulting polymers. pageplace.deresearchgate.netacs.orgmdpi.comgoogle.com By simulating the polymerization process and the interactions between polymer chains, properties such as glass transition temperature, mechanical strength, and solubility can be estimated, guiding the design of polymers with specific functionalities. researchgate.netacs.orgmdpi.com

Development of this compound-Derived Materials with Tailored Functionality

The presence of a polymerizable vinyl group makes this compound a promising monomer for the creation of novel polymers with tailored properties. The long dodecyl chain is expected to impart hydrophobicity and flexibility to the polymer backbone, while the N-methyl-N-vinylamide group can influence its solubility and thermal properties.

Future research in this area could explore:

Homopolymerization and Copolymerization: The synthesis and characterization of poly(this compound) would be a primary goal. Furthermore, copolymerization with other vinyl monomers could lead to a wide range of materials with tunable properties. For example, copolymerization with hydrophilic monomers could result in amphiphilic polymers with applications as surfactants or in drug delivery systems. google.comchemicalbook.comredalyc.org

Functional Polymers: The resulting polymers could be designed for specific applications. The long alkyl chains suggest potential use as viscosity modifiers, flow improvers, or components in coatings and adhesives. chemicalbook.commdpi.com The amide functionality can provide sites for hydrogen bonding, influencing the material's mechanical properties and compatibility with other polymers. cd-bioparticles.net

Biomedical Applications: Polymers derived from N-vinyl amides, such as poly(N-vinyl pyrrolidone), have found extensive use in biomedical applications due to their biocompatibility. chemicalbook.commdpi.comresearchgate.netmdpi.com By analogy, polymers of this compound could be investigated for applications in drug delivery, tissue engineering, and as coatings for medical devices. mdpi.com

Contributions to Sustainable Chemistry and Biofuel Upgrading

The long-chain amide structure of this compound suggests potential applications in the fields of sustainable chemistry and biofuel upgrading.

Long-chain fatty amides are known to be present in bio-crude oils derived from the hydrothermal liquefaction of biomass, such as sewage sludge and microalgae. kubikat.orgredalyc.orgresearchgate.net The upgrading of these bio-oils into transportation fuels often involves the removal of heteroatoms like nitrogen through processes such as hydrodenitrogenation (HDN). chemrxiv.orgresearchgate.netresearchgate.netrsc.orgacs.org Studying the catalytic hydrodenitrogenation of this compound could provide valuable insights into the mechanisms of nitrogen removal from complex bio-oils, contributing to the development of more efficient biofuel production processes. chemrxiv.orgresearchgate.netresearchgate.netrsc.org

In the broader context of sustainable chemistry, the development of amide synthesis and functionalization methods that are more environmentally friendly is a key research area. researchgate.netrsc.orguoa.grbohrium.comrsc.org Research on this compound can contribute to this goal by exploring biocatalytic synthesis routes and catalytic transformations that minimize waste and energy consumption. rsc.orgresearchgate.netrsc.orgrsc.org Furthermore, the potential to derive the dodecanamide (B72619) portion of the molecule from renewable fatty acids could enhance its sustainability profile.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | N-methyldodecanamide | N-Vinylacetamide wikipedia.org |

| Molecular Formula | C15H29NO | C13H27NO | C4H7NO |

| Molar Mass ( g/mol ) | 239.40 | 213.36 | 85.11 |

| Appearance | - | White to Almost white powder to crystal researchgate.net | White solid |

| Melting Point (°C) | - | 67-68 researchgate.net | 54 |

| Boiling Point (°C) | - | 327.7 (Predicted) chemrxiv.org | 96 |

| Solubility | Predicted to be soluble in organic solvents | Soluble in Methanol researchgate.net | Soluble in water and various organic solvents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethenyl-N-methyldodecanamide in laboratory settings, and how can reaction efficiency be quantified?

- Methodological Answer : Amide synthesis typically involves coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for nucleophilic attack by amines. For N-ethenyl derivatives, introduce the ethenyl group via vinylation reagents (e.g., vinyl halides) under inert conditions. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC, and quantify yields via gravimetric analysis or NMR integration. Purity can be assessed using GC-MS with a polar capillary column (e.g., DB-WAX) to separate by polarity .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the ethenyl proton resonance (δ 5.0–6.0 ppm) and methylamide protons (δ 2.8–3.2 ppm). -NMR should show the carbonyl carbon at ~170 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 254.2484 (CHNO).

- Purity : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 210 nm. A purity threshold of ≥98% is recommended for research-grade material .

| Analytical Technique | Key Parameters | Detection Limit |

|---|---|---|

| HPLC-UV | Retention time: 8.2 min | 0.1 µg/mL |

| GC-MS | Column: DB-5MS | 0.05 µg/mL |

Q. What solvent systems are compatible with this compound for spectroscopic and reactivity studies?

- Methodological Answer : The compound is lipophilic due to its dodecanamide chain. Use non-polar solvents (e.g., dichloromethane, chloroform) for NMR studies to enhance solubility. For kinetic studies, polar aprotic solvents like DMSO or DMF may stabilize transition states but require degassing to prevent oxidation of the ethenyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and empirical data for this compound’s physicochemical properties?

- Methodological Answer :

- Boiling Point : Computational tools (e.g., COSMOtherm) may underestimate boiling points due to weak van der Waals interactions in long alkyl chains. Validate experimentally using reduced-pressure distillation (e.g., 2 torr, 166–167°C) and compare with NIST-subscribed data .

- LogP : Experimental logP (octanol-water) can deviate from in silico predictions (e.g., ChemAxon). Use shake-flask assays with UV quantification to measure partitioning .

Q. What experimental designs are effective for analyzing degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis to dodecanoic acid or ethenyl group oxidation).

- Light Sensitivity : Use a xenon arc lamp (ICH Q1B guidelines) to simulate UV exposure. Quantify photodegradation kinetics using first-order rate constants .

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- NMR Signal Splitting : Unexpected splitting in -NMR may arise from rotameric equilibria in the amide bond. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals and calculate energy barriers .

- Mass Spectral Fragmentation : Ambiguous fragments can be clarified via tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for validating reproducibility in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to optimize reaction variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors.

- Uncertainty Quantification : Report yields with 95% confidence intervals (n ≥ 3 replicates). Use Grubbs’ test to exclude outliers .

Q. How should researchers present raw and processed data for publications on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.